molecular formula C21H21NO B12036186 N-(2,6-Diethylphenyl)-1-naphthamide CAS No. 541521-28-2

N-(2,6-Diethylphenyl)-1-naphthamide

Cat. No.: B12036186
CAS No.: 541521-28-2
M. Wt: 303.4 g/mol
InChI Key: QCOFEVOCLLATQC-UHFFFAOYSA-N
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Description

N-(2,6-Diethylphenyl)-1-naphthamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a naphthalene ring attached to an amide group, which is further substituted with a 2,6-diethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diethylphenyl)-1-naphthamide typically involves the reaction of 2,6-diethylaniline with 1-naphthoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

2,6-diethylaniline+1-naphthoyl chlorideThis compound+HCl\text{2,6-diethylaniline} + \text{1-naphthoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,6-diethylaniline+1-naphthoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction, and the product can be purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diethylphenyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2,6-Diethylphenyl)-1-naphthamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,6-Diethylphenyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Diethylphenyl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of a naphthamide group.

    N-(2,6-Diethylphenyl)-N-(hydroxymethyl)formamide: Contains a formamide group instead of a naphthamide group.

Uniqueness

N-(2,6-Diethylphenyl)-1-naphthamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and potential applications compared to other similar compounds. The naphthalene ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Properties

CAS No.

541521-28-2

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

N-(2,6-diethylphenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C21H21NO/c1-3-15-10-7-11-16(4-2)20(15)22-21(23)19-14-8-12-17-9-5-6-13-18(17)19/h5-14H,3-4H2,1-2H3,(H,22,23)

InChI Key

QCOFEVOCLLATQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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